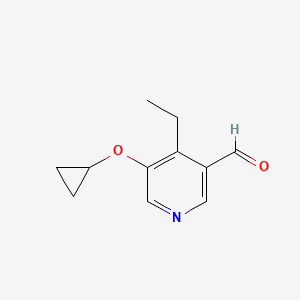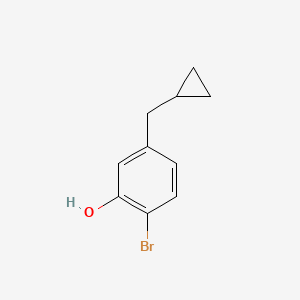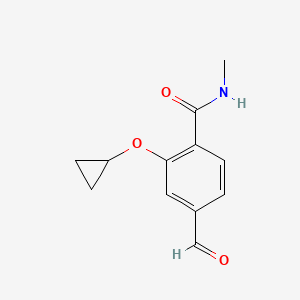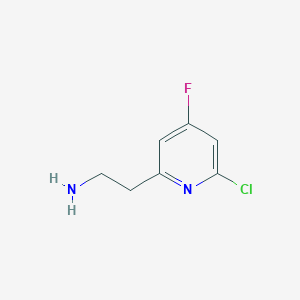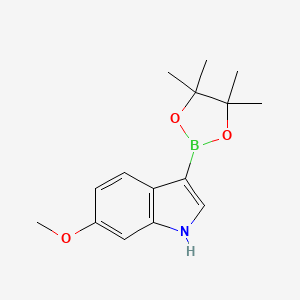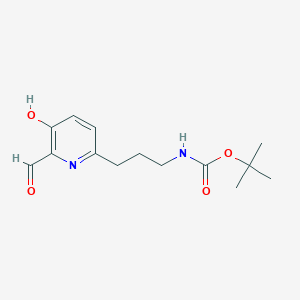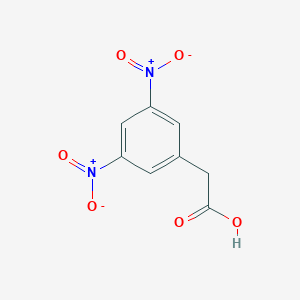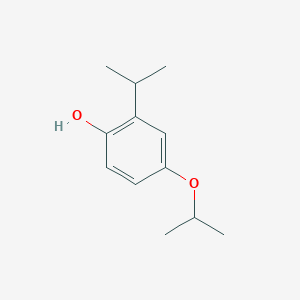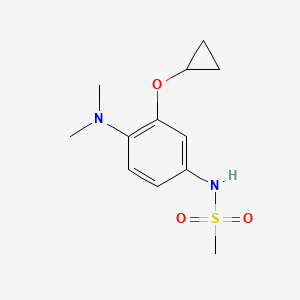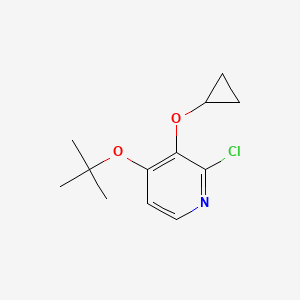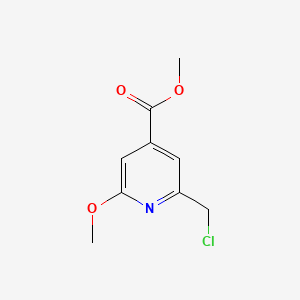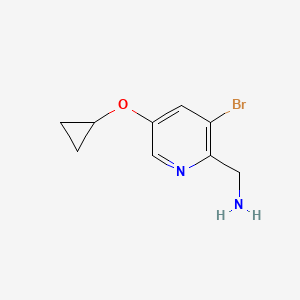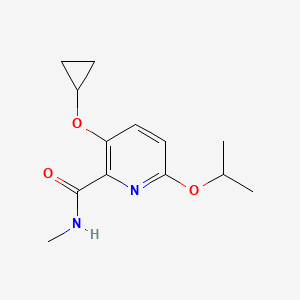
3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide is a chemical compound with the molecular formula C13H18N2O3. It is used primarily in research settings and has various applications in chemistry, biology, and medicine. This compound is known for its unique structure, which includes cyclopropoxy and isopropoxy groups attached to a picolinamide backbone.
Méthodes De Préparation
The synthesis of 3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide involves several steps. One common method includes the reaction of 3-cyclopropoxy-6-isopropoxy-pyridine with N-methylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include automated processes and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .
Analyse Des Réactions Chimiques
3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the cyclopropoxy or isopropoxy groups can be replaced by other functional groups using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new drugs.
Medicine: Research has shown that derivatives of N-methylpicolinamide, including this compound, exhibit antitumor activities.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, derivatives of N-methylpicolinamide have been shown to inhibit Aurora-B kinase, a protein involved in cell division. This inhibition can lead to the suppression of tumor cell proliferation, making it a potential candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-6-isopropyl-N-methylpicolinamide: This compound has a similar structure but with an isopropyl group instead of an isopropoxy group.
3-Cyclopropoxy-6-isopropoxy-pyridine: This precursor compound lacks the N-methylpicolinamide moiety, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C13H18N2O3 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
3-cyclopropyloxy-N-methyl-6-propan-2-yloxypyridine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O3/c1-8(2)17-11-7-6-10(18-9-4-5-9)12(15-11)13(16)14-3/h6-9H,4-5H2,1-3H3,(H,14,16) |
Clé InChI |
XVRLTRRADHPYCY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=NC(=C(C=C1)OC2CC2)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


